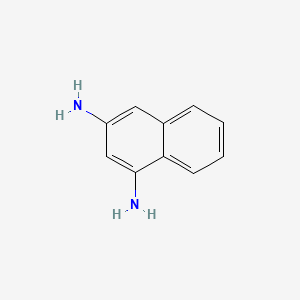
1,3-DIAMINONAPHTHALENE
Cat. No. B8812150
Key on ui cas rn:
24824-28-0
M. Wt: 158.20 g/mol
InChI Key: PKXSNWGPLBAAJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07235578B2
Procedure details


In Scheme 1, conversion of 2,4-dinitro-1-hydroxynaphthalene (Martius Yellow; 1) to the iodide (3) is carried out by conversion to the trifluorosulfonate 2, followed by reaction with NaI. Concomitant reduction of the two nitro groups and removal of the iodine from 3 with SnCl2 then gave the 1,3-diaminonaphthalene 4. Protection of the amines with BOC anhydride, followed by electrophilic iodination with NIS (general method of Boger et al., J. Org. Chem., 2001 66, 5163), gave iodide 5. Allylation of the carbamate (NaH/allyl bromide) to give 6, followed by a Bu3SaH promoted 5-exo-trig free-radical cyclization of this with in situ TEMPO (general method of Boger et al.; J. Org. Chem., 2001, 66, 5163) gave 7, which was subsequently reduced (Zn/AcOH) to the alcohol 8 in quantitative yield. The alcohol was converted to the chloride 9 with Ph3P/CCl4. Acid-catalyzed deprotection (TFA) of 9 followed by regioselective coupling with 4-methoxysuccinic acid using EDCI gave the required 10a. This was deblocked by a suitable reagent, (for example, Grubb's carbene [Alcaide et al., Org. Lett., 2001, 3623] or preferably, sodium phenylsulfonate/camphorsulfonic acid/Pd(Ph3P)4 (modification of the method of Honda et al., J. Org. Chem. 1997, 62 8932) to the required 11a. This provides a 10-step synthesis of 11a from 1, with an overall yield of 32%. A similar synthesis gave the analogue 11b in 19% overall yield.


[Compound]
Name
trifluorosulfonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers


|
REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:13]=[C:12]([N+:14]([O-])=O)[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[C:5]=1O)([O-])=O.[I-].[Na+].[I-]>>[NH2:14][C:12]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[CH:5]=[C:4]([NH2:1])[CH:13]=1 |f:2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])C1=C(C2=CC=CC=C2C(=C1)[N+](=O)[O-])O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[I-]
|
Step Three
[Compound]
|
Name
|
trifluorosulfonate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Na+].[I-]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Concomitant reduction of the two nitro groups and removal of the iodine from 3 with SnCl2
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC1=CC(=CC2=CC=CC=C12)N
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

